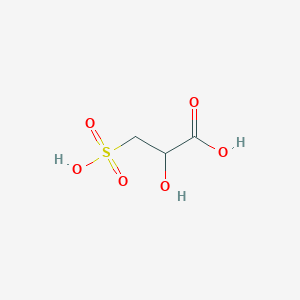

2-Hydroxy-3-sulfopropanoic acid

説明

特性

IUPAC Name |

2-hydroxy-3-sulfopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQGIWJSICOUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38769-05-0 |

Source

|

| Record name | 2-hydroxy-3-sulfopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Role of 2-Hydroxy-3-sulfopropanoic Acid in Gut Microbiota Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human gastrointestinal tract is a highly competitive metabolic bioreactor where dietary components dictate microbial community structures. Among these components, sulfoquinovose (SQ)—a sulfonated sugar abundant in green vegetables—serves as a critical carbon and sulfur source. The degradation of SQ by primary fermenters yields C3-organosulfonates, most notably 2-Hydroxy-3-sulfopropanoic acid , commonly referred to in literature as 3-sulfolactate (SL) [1].

As a Senior Application Scientist specializing in microbiome metabolomics, I have structured this whitepaper to elucidate the mechanistic journey of 3-sulfolactate. SL acts as a pivotal metabolic bridge: it is excreted by primary SQ fermenters and subsequently cross-fed to specialized sulfite-respiring pathobionts. This syntrophic transfer ultimately fuels the production of hydrogen sulfide (H₂S), a Janus-faced gasotransmitter that modulates host mucosal integrity, inflammation, and colorectal cancer risk[2].

The Organosulfur Landscape: Sourcing 2-Hydroxy-3-sulfopropanoic Acid

Dietary organosulfur compounds, particularly sulfoquinovosyl diacylglycerol (SQDG) from photosynthetic plants, are ubiquitous in vegetarian and omnivorous diets. Unlike mammalian cells, which cannot directly metabolize SQ, specific consortia of the gut microbiota possess the enzymatic machinery to utilize it[1].

The catabolism of SQ does not immediately yield H₂S. Instead, it is a bifurcated process relying on syntrophic cross-feeding. Primary degraders (e.g., Eubacterium rectale, Agathobacter rectalis) ferment SQ, excreting terminal C3-organosulfonate metabolites into the gut lumen. Depending on the specific microbial pathway, the primary efflux products are either 2,3-dihydroxypropane-1-sulfonate (DHPS) or 2-Hydroxy-3-sulfopropanoic acid (3-sulfolactate, SL) [3].

Biosynthetic Pathways Yielding 3-Sulfolactate

Microbial SQ degradation occurs via several distinct C-C bond cleavage pathways. The generation of SL is highly dependent on the genetic repertoire of the primary fermenter:

-

Sulfo-Embden-Meyerhof-Parnas (sulfo-EMP) Pathway: Utilized by both aerobic and anaerobic bacteria, this pathway phosphorylates and cleaves SQ, ultimately generating SL or DHPS alongside standard glycolytic intermediates[1].

-

Sulfo-Entner-Doudoroff (sulfo-ED) Pathway: Primarily an aerobic pathway that degrades SQ directly to SL[1].

-

Sulfo-Transaldolase (sulfo-TAL) & Sulfo-Transketolase (sulfo-TK) Pathways: The sulfo-TAL pathway is frequently observed in gut Firmicutes. While it predominantly yields DHPS anaerobically, variations of these pathways can shunt intermediates toward SL production[3].

Caption: Pathway of SQ degradation to H2S via 3-sulfolactate in gut microbiota.

Catabolism: Syntrophic Cross-Feeding and Sulfidogenesis

Once 2-Hydroxy-3-sulfopropanoic acid accumulates in the microenvironment, it acts as a terminal electron acceptor for specialized sulfite-respiring bacteria, such as the opportunistic pathobiont Bilophila wadsworthia and certain Desulfovibrio species[2][4].

The Mechanistic Role of SuyAB

The cleavage of the stable C-S bond in SL is catalyzed by 3-sulfolactate sulfite-lyase (SuyAB) .

-

Enzymatic Logic: Unlike the desulfonation of isethionate or DHPS—which relies on highly oxygen-sensitive glycyl radical enzymes (GREs) like IslA or HpsG[4][5]—SuyAB is an Fe(II)-dependent enzyme that is notably oxygen-insensitive [5][6].

-

Reaction Dynamics: SuyAB cleaves 3-sulfolactate to yield equimolar amounts of sulfite (SO₃²⁻) and pyruvate[5][7]. Pyruvate is seamlessly integrated into central carbon metabolism, while the highly reactive sulfite is shuttled into the dissimilatory sulfite reduction (Dsr) pathway, ultimately being reduced to H₂S gas[4].

Pathophysiological Implications

The generation of H₂S via SL cross-feeding has profound implications for host health. At low micromolar concentrations, H₂S serves as a mitochondrial energy substrate and a cytoprotective gasotransmitter. However, at the millimolar concentrations driven by blooms of B. wadsworthia, H₂S reduces disulfide bonds in the intestinal mucin network. This compromises the mucosal barrier, facilitating bacterial translocation and driving the chronic inflammation characteristic of Inflammatory Bowel Disease (IBD)[1][4].

Quantitative Data Summaries

To facilitate comparative analysis for drug development and microbiome engineering, the following tables summarize the metabolic kinetics and pathway distributions associated with 3-sulfolactate.

Table 1: Key Microbial Pathways Generating and Consuming 3-Sulfolactate (SL)

| Metabolic Phase | Key Organisms | SL Role | Key Enzyme(s) | Terminal Byproduct |

| Primary Fermentation | Eubacterium rectale, Agathobacter rectalis | Excreted Product | Sulfo-EMP / Sulfo-TAL enzymes | Acetate, Formate, SL |

| Secondary Respiration | Bilophila wadsworthia | Electron Acceptor | SuyAB (3-sulfolactate sulfite-lyase) | Pyruvate, Sulfite (→ H₂S) |

| Secondary Respiration | Desulfovibrio spp. | Electron Acceptor | SuyAB homologs | Pyruvate, Sulfite (→ H₂S) |

Table 2: Kinetic Parameters of Organosulfonate Degradation in Fecal Microcosms (Aggregated from in vitro modeling[2][8])

| Substrate Supplemented | Primary Intermediate Detected | Peak Intermediate Time | Peak H₂S Accumulation Time |

| Sulfoquinovose (SQ) | DHPS / 3-Sulfolactate (SL) | 12 - 24 hours | 48 - 72 hours |

| 3-Sulfolactate (SL) | Sulfite (Transient) | < 4 hours | 12 - 24 hours |

| Taurine | Isethionate | 8 - 12 hours | 24 - 48 hours |

Experimental Methodologies & Protocols

As researchers attempt to target the SuyAB pathway to mitigate H₂S-induced mucosal damage, robust, self-validating experimental designs are required. Below are two field-proven protocols.

Protocol 1: Anaerobic Fecal Microcosm Cultivation & Metabolite Tracking

Causality Note: To definitively prove that H₂S is derived from 3-sulfolactate rather than ambient dietary sulfate or taurine, we utilize heavy-isotope labeled substrates (e.g., ¹³C-SQ or ³³S-SL) or specific Dsr inhibitors.

-

Preparation of Anoxic Media: Prepare a chemically defined, sulfate-free basal medium. Boil and purge with N₂/CO₂ (80:20) to remove dissolved oxygen. Add reducing agents (e.g., L-cysteine hydrochloride) inside an anaerobic chamber.

-

Inoculation: Homogenize fresh human fecal samples (10% w/v) in anoxic PBS. Inoculate the basal medium at a 1% (v/v) final concentration.

-

Substrate Spiking: Supplement the microcosms with 10 mM of highly purified 2-Hydroxy-3-sulfopropanoic acid (SL).

-

Longitudinal Sampling: Extract 1 mL aliquots at 0, 6, 12, 24, and 48 hours. Immediately centrifuge at 14,000 x g for 5 mins at 4°C to pellet cells.

-

Metabolite Quantification:

-

For SL and Pyruvate: Analyze the supernatant using LC-MS/MS (HILIC column, negative electrospray ionization).

-

For H₂S: Trap the headspace gas in a zinc acetate solution to form zinc sulfide, then quantify spectrophotometrically using the methylene blue assay at 670 nm.

-

Protocol 2: Enzymatic Assay for 3-Sulfolactate Sulfite-Lyase (SuyAB) Activity

Causality Note: Because the standard readout for lyase activity is sulfite release, we use Ellman’s reagent (DTNB). However, DTNB reacts with all free thiols. Therefore, no thiol-based reducing agents (like DTT or β-mercaptoethanol) can be used in the assay buffer. We rely on TCEP if reduction is strictly necessary, as it does not react with DTNB.

Caption: Workflow for anaerobic isolation and assay of 3-sulfolactate sulfite-lyase.

-

Cell Culture & Lysis: Grow B. wadsworthia anaerobically in media supplemented with 10 mM SL to induce SuyAB expression[5]. Harvest cells in mid-log phase and lyse via sonication in a strict anoxic chamber using a thiol-free Tris-HCl buffer (pH 7.5).

-

Enzyme Reaction: In a 96-well plate, combine 50 µg of crude cell extract (or purified SuyAB) with 5 mM 3-sulfolactate and 1 mM FeSO₄ (as SuyAB is Fe(II)-dependent[6]). Incubate at 37°C for 30 minutes.

-

Sulfite Derivatization: Stop the reaction by adding 10 µL of 10 mM DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)).

-

Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate specific activity (µmol sulfite released / min / mg protein) against a standard curve of sodium sulfite.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in microbial sulfoquinovose catabolism [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in microbial sulfoquinovose catabolism [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Endogenous Sources and Metabolic Profiling of 2-Hydroxy-3-sulfopropanoic Acid (3-Sulfolactic Acid) in Human Serum

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2-Hydroxy-3-sulfopropanoic acid, commonly referred to as 3-sulfolactic acid (3-SL), is a highly polar organosulfonate that has emerged as a critical biomarker in human metabolomics. Bridging host amino acid catabolism and the gut-host microbiome axis, 3-SL provides a unique biochemical window into systemic sulfur metabolism. This whitepaper details the dual endogenous pathways responsible for 3-SL generation in human serum, outlines field-proven analytical workflows for its quantification, and explores its clinical significance in metabolic and inflammatory diseases.

Mechanistic Pathways of Endogenous 3-SL Production

The presence of 3-SL in human serum is not the result of a single metabolic cascade but rather the convergence of two distinct biological systems: host systemic amino acid catabolism and gut microbiota co-metabolism of dietary inputs.

Pathway A: Host Systemic Cysteine Catabolism

In the human liver and systemic circulation, 3-SL is generated as a downstream byproduct of L-cysteine metabolism. The thiol group of L-cysteine is fully oxidized by cysteine dioxygenase to form cysteic acid (3-sulfo-L-alanine). Rather than entering the primary taurine biosynthesis pathway, a portion of this cysteic acid undergoes transamination. Aspartate aminotransferase (AST) catalyzes the conversion of cysteic acid to 3-sulfopyruvic acid. Subsequently, malate dehydrogenase (MDH) reduces 3-sulfopyruvic acid into (2R)-3-sulfolactic acid, which circulates in the serum[1].

Host systemic catabolism of L-cysteine to 3-sulfolactic acid via transamination and reduction.

Pathway B: Gut Microbiota Co-Metabolism of Dietary Sulfoquinovose

The second major source of serum 3-SL originates from the gut-host axis. Sulfoquinovosyl diacylglycerol (SQDG) is a sulfonated lipid omnipresent in green vegetables. Upon ingestion, it is cleaved in the gut lumen to release the sulfosugar sulfoquinovose (SQ). Specialized, ubiquitous gut bacteria—such as Eubacterium rectale and Bilophila wadsworthia—metabolize SQ via the sulfo-glycolytic (sulfo-EMP) and sulfo-Entner-Doudoroff (sulfo-ED) pathways[2]. This bacterial degradation yields 2,3-dihydroxypropane-1-sulfonate (DHPS) and 3-sulfolactate. The 3-SL produced in the gut lumen is subsequently absorbed across the intestinal epithelium into the systemic circulation.

Gut microbiota co-metabolism of dietary sulfoquinovose into serum 3-sulfolactic acid.

Experimental Workflows for 3-SL Quantification in Human Serum

Quantifying 3-SL in serum presents unique analytical challenges. Due to its highly polar nature and the permanent negative charge of the sulfonate group, 3-SL exhibits poor retention on standard C18 reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is the gold standard.

Self-Validating Extraction Protocol

To ensure data integrity, the extraction protocol must be a self-validating system that prevents ex vivo artifact generation and corrects for matrix suppression.

-

Quenching & Precipitation: Transfer 50 µL of human serum to a pre-chilled microcentrifuge tube. Immediately add 150 µL of cold (-20°C) methanol containing an isotope-labeled internal standard (e.g., 13C3 -Lactate or 3-SL- d3 ). Causality: Cold methanol instantaneously precipitates serum proteins and quenches endogenous transaminases (like AST). This prevents the artificial, ex vivo generation of 3-SL from circulating cysteic acid during sample handling.

-

Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C. Causality: High-speed centrifugation at a low temperature ensures a compact protein pellet, maximizing the recovery of the highly polar supernatant while minimizing lipid carryover.

-

Supernatant Recovery & Drying: Transfer 100 µL of the supernatant to a clean total recovery vial and evaporate to dryness under a gentle stream of high-purity nitrogen.

-

Reconstitution for HILIC: Reconstitute the dried extract in 50 µL of 95:5 Acetonitrile:Water. Causality: HILIC chromatography relies on a water-rich layer forming on the stationary phase. Injecting samples in a high-organic solvent ensures proper partitioning and prevents peak broadening of the highly polar 3-SL.

-

System Suitability Verification: Run a matrix-matched calibration curve and a blank injection immediately after the highest standard. Causality: This self-validating step ensures no column carryover occurs and that matrix effects (ion suppression common in negative ESI) are accurately calculated and corrected by the internal standard.

Self-validating sample preparation and LC-MS/MS workflow for serum 3-SL quantification.

LC-MS/MS Analytical Parameters

Table 1: LC-MS/MS Parameters for 3-SL Quantification

| Parameter | Specification / Rationale |

| Column | ZIC-HILIC (Hydrophilic Interaction) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.8) |

| Mobile Phase B | Acetonitrile (Promotes partitioning of polar 3-SL) |

| Ionization Mode | Electrospray Ionization Negative (ESI-) |

| Precursor Ion (m/z) | 168.98 (Deprotonated [M-H]⁻) |

| Product Ion (m/z) | 80.96 (Loss of sulfite group [SO₃]⁻) |

| Internal Standard | 13C3 -Lactate or 3-SL- d3 (Corrects for matrix ion suppression) |

Clinical and Biological Significance

The dual origin of 3-SL makes it a highly sensitive biomarker for evaluating both host metabolic health and microbiome stability. Disruptions in either the host's amino acid metabolism or the gut's microbial ecology directly alter serum 3-SL concentrations.

Table 2: Pathophysiological Modulation of Serum 3-Sulfolactic Acid

| Physiological State | 3-SL Modulation | Mechanistic Driver |

| High-Fat Diet (Obesogenic) | Decreased | Altered gut microbiome composition limits the degradation of dietary organosulfonates, reducing systemic sulfur metabolism[3]. |

| Inflammatory Bowel Disease (IBD) | Increased | Expansion of sulfidogenic bacteria (e.g., Bilophila) that aggressively catabolize host and dietary sulfur, driving up 3-SL and H₂S production[1]. |

| Probiotic Intervention | Normalized | Restoration of microbial balance and mucosal integrity, reverting aberrant organosulfonate levels back to a healthy baseline[3]. |

Conclusion

2-Hydroxy-3-sulfopropanoic acid (3-sulfolactic acid) is a vital node in the human metabolome, serving as a biochemical bridge between host cysteine catabolism and the microbial degradation of dietary green vegetables. By employing rigorous, self-validating HILIC-MS/MS workflows, researchers can accurately quantify serum 3-SL to monitor gut-host axis dysbiosis, evaluate the efficacy of probiotic interventions, and uncover new therapeutic targets in metabolic and inflammatory diseases.

References

-

Title: 3-SULFO-L-ALANINE - Ataman Kimya Source: Ataman Chemicals URL:

-

[2] Title: Sulfoquinovose is a select nutrient of prominent bacteria and a source of hydrogen sulfide in the human gut Source: PubMed / The ISME Journal URL:

-

[3] Title: LC-QToF-Based Metabolomics Identifies Aberrant Tissue Metabolites Associated with a Higher-Fat Diet and Their 'Reversion to Healthy' with Dietary Probiotic Supplementation Source: PubMed / Metabolites URL:

-

[1] Title: The role of fecal sulfur metabolome in inflammatory bowel diseases Source: PubMed / International Journal of Medical Microbiology URL:

Sources

- 1. The role of fecal sulfur metabolome in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfoquinovose is a select nutrient of prominent bacteria and a source of hydrogen sulfide in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-QToF-Based Metabolomics Identifies Aberrant Tissue Metabolites Associated with a Higher-Fat Diet and Their 'Reversion to Healthy' with Dietary Probiotic Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis and Degradation of 2-Hydroxy-3-Sulfopropanoic Acid (3-Sulfolactate) in Bacterial Metabolism: A Comprehensive Technical Guide

Executive Summary

2-Hydroxy-3-sulfopropanoic acid, commonly known as 3-sulfolactate (SL) , is a highly stable C3-organosulfonate characterized by its resilient C-SO₃⁻ bond. It occupies a critical junction in the biogeochemical sulfur cycle. Annually, photosynthetic organisms produce approximately 10 gigatons of sulfoquinovose (SQ), a sulfosugar that bacteria subsequently degrade into C3-organosulfonates like SL. Beyond its role as an environmental cross-feeding metabolite, SL is an essential intracellular intermediate in the biosynthesis of Coenzyme M (CoM) in methanogenic archaea and select bacteria.

This whitepaper provides an in-depth mechanistic analysis of the biosynthetic origins and bifurcated biomineralization pathways of 3-sulfolactate, alongside field-proven experimental workflows for studying these metabolic cascades.

Biosynthetic Origins of 3-Sulfolactate

The presence of 3-sulfolactate in bacterial metabolism arises from two distinct evolutionary pathways: an environmental catabolic route (where SL is a byproduct excreted for cross-feeding) and an intracellular anabolic route (where SL is an intermediate).

The Sulfoglycolytic Entner-Doudoroff (Sulfo-ED) Pathway

In environmental isolates such as Pseudomonas putida SQ1, sulfoquinovose is catabolized via the sulfoglycolytic Entner-Doudoroff (sulfo-ED) pathway[1]. This pathway mirrors canonical glycolysis but is tailored for sulfosugars.

-

Mechanism: SQ is oxidized and dehydrated to 2-keto-3,6-dideoxy-6-sulfogluconate (KDSG). A specialized aldolase cleaves KDSG into pyruvate (which the cell uses for growth) and 3-sulfolactaldehyde (SLA).

-

SL Generation: SLA is highly reactive and is rapidly oxidized to 3-sulfolactate by an NAD(P)⁺-dependent SLA dehydrogenase.

-

Causality & Ecology: P. putida lacks the desulfonation machinery to mineralize SL. Thus, SL is excreted into the extracellular matrix. This intentional excretion closes the sulfur cycle by providing a stable carbon and sulfur source for secondary degraders in the microbial consortium[1].

Coenzyme M Biosynthesis Pathway

In methanogens and certain bacteria, SL is synthesized de novo as a precursor to Coenzyme M (2-mercaptoethanesulfonic acid)[2].

-

Mechanism: The pathway initiates with the nucleophilic addition of sulfite to phosphoenolpyruvate (PEP), catalyzed by phosphosulfolactate synthase (ComA), yielding (R)-phosphosulfolactate (PSL).

-

Dephosphorylation: PSL is subsequently dephosphorylated by ComB, a Mg²⁺-dependent acid phosphatase with a narrow substrate specificity, producing (R)-3-sulfolactate[3].

Biosynthetic origins of 3-sulfolactate via the sulfo-ED and Coenzyme M pathways.

The Bifurcated Biomineralization Pathway

Secondary degraders, such as the marine bacterium Roseovarius nubinhibens ISM, utilize 3-sulfolactate as a sole carbon and energy source. The degradation of SL is a masterclass in metabolic flux balancing, utilizing a bifurcated pathway to manage carbon distribution and sulfite toxicity[4].

Uptake and Initial Oxidation

SL is imported into the cytoplasm via the inducible tripartite transporter system SlcHFG . Once inside, a membrane-bound or soluble sulfolactate dehydrogenase (SlcD or ComC) oxidizes SL to 3-sulfopyruvate . This reaction is strictly dependent on electron acceptors (e.g., NAD⁺ or membrane quinones)[4][5].

The Point of Bifurcation

At 3-sulfopyruvate, the pathway splits into two distinct desulfonative branches. Causality: This bifurcation allows the cell to simultaneously generate acetyl-CoA (for lipid biosynthesis and the TCA cycle) and pyruvate (for gluconeogenesis) while staggering the release of highly reactive sulfite[4].

-

Branch A (The Xsc Route): 3-sulfopyruvate is decarboxylated by sulfopyruvate decarboxylase (ComDE) to yield sulfoacetaldehyde. Sulfoacetaldehyde acetyltransferase (Xsc) then cleaves the C-S bond, yielding acetyl phosphate and sulfite. Acetyl phosphate is rapidly converted to acetyl-CoA by phosphate acetyltransferase (Pta).

-

Branch B (The CuyA Route): 3-sulfopyruvate undergoes transamination by a constitutive cysteate transaminase (Coa) to form (S)-cysteate. The PLP-dependent enzyme cysteate sulfo-lyase (CuyA) then catalyzes a dehydratase-like elimination, yielding pyruvate, ammonia, and sulfite.

Sulfite Management

The stoichiometric release of sulfite (SO₃²⁻) poses a severe toxicity risk due to its reactivity with cellular disulfides. Bacteria mitigate this by either rapidly exporting sulfite via the CuyZ efflux channel or oxidizing it to inert sulfate (SO₄²⁻) via a periplasmic sulfite dehydrogenase, which is then excreted into the environment[4].

Bifurcated degradation of 3-sulfolactate into acetyl phosphate, pyruvate, and sulfite.

Key Enzymes in 3-Sulfolactate Metabolism

To facilitate protein engineering and drug development targeting the sulfur cycle, the quantitative and functional data of the core enzymes are summarized below.

| Gene | Enzyme Name | Catalytic Reaction | Pathway Context |

| ComA | Phosphosulfolactate synthase | PEP + Sulfite → (R)-PSL | CoM Biosynthesis |

| ComB | PSL phosphatase | (R)-PSL → (R)-3-Sulfolactate + Pi | CoM Biosynthesis |

| SlcD / ComC | Sulfolactate dehydrogenase | 3-Sulfolactate + NAD⁺ ↔ 3-Sulfopyruvate + NADH | Degradation / CoM |

| ComDE | Sulfopyruvate decarboxylase | 3-Sulfopyruvate → Sulfoacetaldehyde + CO₂ | Degradation (Branch A) |

| Xsc | Sulfoacetaldehyde acetyltransferase | Sulfoacetaldehyde + Pi → Acetyl-P + Sulfite | Degradation (Branch A) |

| Coa | Cysteate transaminase | 3-Sulfopyruvate + Glu ↔ (S)-Cysteate + α-KG | Degradation (Branch B) |

| CuyA | Cysteate sulfo-lyase | (S)-Cysteate + H₂O → Pyruvate + NH₃ + Sulfite | Degradation (Branch B) |

Experimental Protocols & Methodologies

Studying organosulfonates presents unique analytical challenges. Because compounds like 3-sulfolactate lack a UV-absorbing chromophore, standard HPLC-UV methodologies are blind to them[6]. The following self-validating protocol utilizes Ion Chromatography (IC) and in vitro reconstitution to ensure high-fidelity metabolic tracking.

Protocol: In Vitro Reconstitution and Quantification of SL Degradation

Objective: To validate the enzymatic oxidation of 3-sulfolactate to 3-sulfopyruvate and track the stoichiometric release of sulfite/sulfate.

Phase 1: Cell Cultivation and Lysis

-

Cultivation: Grow R. nubinhibens ISM in minimal marine medium supplemented with 5 mM chemically synthesized racemic 3-sulfolactate as the sole carbon source.

-

Harvest & Lysis: Harvest cells at mid-log phase (OD₆₀₀ ~0.6). Wash twice in 50 mM Tris-HCl (pH 7.5). Lyse via ultrasonication (3 x 30s pulses on ice).

-

Fractionation: Centrifuge at 100,000 × g for 45 min to separate the soluble cytosolic fraction from the membrane fraction (where SlcD resides).

Phase 2: Enzyme Assay (Self-Validating System)

-

Reaction Matrix: In a 1 mL cuvette, combine 50 mM Tris-HCl (pH 8.0), 2 mM NAD⁺ (or 1 mM potassium ferricyanide for membrane-bound assays), and 50 µL of the membrane fraction.

-

Initiation: Add 2 mM 3-sulfolactate to initiate the reaction.

-

Controls: Run parallel assays with (a) boiled membrane fraction (heat-inactivated control) and (b) a matrix lacking 3-sulfolactate (endogenous background control).

-

Monitoring: Track the reduction of NAD⁺ to NADH continuously at 340 nm (or ferricyanide reduction at 420 nm).

Phase 3: Analytical Quantification

-

Ion Chromatography (IC) for SL: Terminate the reaction at specific time points by adding 10% trichloroacetic acid. Centrifuge to remove precipitated proteins. Inject the supernatant into an IC system equipped with a conductivity detector and an anion-exchange column (e.g., Metrosep A Supp 5). Causality: Conductivity detection is mandatory as SL cannot be detected via UV[6].

-

Turbidimetric Sulfate Assay: To quantify biomineralization, treat the culture supernatant with BaCl₂ in an acidic environment (Sörbo method). The resulting BaSO₄ suspension is measured turbidimetrically at 420 nm to confirm the stoichiometric conversion of 1 mol SL to 1 mol sulfate[6].

Experimental workflow for in vitro reconstitution and quantification of SL degradation.

References

-

Denger, K., et al. "Bifurcated Degradative Pathway of 3-Sulfolactate in Roseovarius nubinhibens ISM via Sulfoacetaldehyde Acetyltransferase and (S)-Cysteate Sulfolyase." Journal of Bacteriology, 2009. 4

-

Felux, C., et al. "Entner–Doudoroff pathway for sulfoquinovose degradation in Pseudomonas putida SQ1." PNAS, 2015. 1

-

Graham, D. E., et al. "The pathway for coenzyme M biosynthesis in bacteria." PNAS, 2022. 2

-

Graham, D. E., et al. "Identification of coenzyme M biosynthetic 2-phosphosulfolactate phosphatase." European Journal of Biochemistry, 2001. 3

-

Denger, K., et al. "Sulfoquinovose degraded by pure cultures of bacteria with release of C3-organosulfonates." Microbiology, 2012. 7

-

UniProt Consortium. "comC - L-sulfolactate dehydrogenase." UniProtKB. 5

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Identification of coenzyme M biosynthetic 2-phosphosulfolactate phosphatase. A member of a new class of Mg(2+)-dependent acid phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. uniprot.org [uniprot.org]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Structural Properties and Chemical Stability of 2-Hydroxy-3-sulfopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-sulfopropanoic acid, also known as 3-sulfolactic acid, is an organosulfur compound of increasing interest within the scientific community. Its unique molecular architecture, featuring a sulfonic acid, a hydroxyl group, and a carboxylic acid moiety, imparts a distinct set of physicochemical properties that are relevant in various fields, including pharmaceutical development and materials science. This guide provides a comprehensive overview of the structural characteristics and chemical stability of 2-hydroxy-3-sulfopropanoic acid, offering insights into its behavior and analytical considerations.

Part 1: Elucidation of Structural Properties

A thorough understanding of the structural properties of 2-hydroxy-3-sulfopropanoic acid is fundamental to predicting its reactivity, understanding its biological interactions, and developing appropriate analytical methodologies.

Molecular Composition and Connectivity

2-Hydroxy-3-sulfopropanoic acid is a three-carbon carboxylic acid featuring a hydroxyl group at the C2 (alpha) position and a sulfonic acid group at the C3 position. Its molecular formula is C₃H₆O₆S, and it has a molecular weight of approximately 170.14 g/mol [1][2][3]. The presence of three distinct functional groups—carboxylic acid, hydroxyl, and sulfonic acid—governs its chemical behavior and physical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₆O₆S | [1][2][3] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| CAS Number | 38769-05-0 | [3][4] |

| Synonyms | 3-Sulfolactic acid, 2-hydroxy-3-sulfopropanoate | [1][2][3] |

Stereochemistry: The Chiral Nature of 2-Hydroxy-3-sulfopropanoic Acid

The presence of a chiral center at the C2 carbon, which is bonded to four different groups (a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a -CH₂SO₃H group), means that 2-hydroxy-3-sulfopropanoic acid exists as a pair of enantiomers. These stereoisomers, designated as (2R)-2-hydroxy-3-sulfopropanoic acid and (2S)-2-hydroxy-3-sulfopropanoic acid, are non-superimposable mirror images of each other[1][2].

The specific stereochemistry can significantly influence the biological activity and pharmacokinetic profile of chiral molecules. Therefore, the ability to separate and characterize the individual enantiomers is of paramount importance in drug development and other applications[5].

-

(2R)-2-hydroxy-3-sulfopropanoic acid: This enantiomer has the (R) configuration at the C2 position[1].

-

(2S)-2-hydroxy-3-sulfopropanoic acid: This enantiomer has the (S) configuration at the C2 position[2].

The synthesis of enantiomerically pure forms of similar alpha-hydroxy acids often starts from chiral precursors, such as amino acids, to control the stereochemistry of the final product[6][7].

Caption: Enantiomers of 2-Hydroxy-3-sulfopropanoic acid.

Part 2: Chemical Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, formulation development, and safety. While specific degradation studies on 2-hydroxy-3-sulfopropanoic acid are not extensively reported in the public domain, an understanding of its stability can be inferred from the chemical properties of its constituent functional groups.

Stability of the Sulfonic Acid Group

Sulfonic acids are known to be strong organic acids with high thermal stability[8][9]. The carbon-sulfur (C-S) bond is generally robust and resistant to cleavage under many conditions. Sulfonic acids are also typically stable to hydrolysis[10]. This suggests that the sulfonate moiety of 2-hydroxy-3-sulfopropanoic acid is likely to be stable under normal storage conditions and during many formulation processes.

Reactivity of the Alpha-Hydroxy Acid Moiety

The alpha-hydroxy acid (AHA) portion of the molecule is more susceptible to chemical transformation. Potential degradation pathways for AHAs include:

-

Oxidation: The secondary alcohol at the C2 position can be oxidized to a ketone. The kinetics and mechanism of oxidation of various α-hydroxy acids have been studied, and these reactions are often catalyzed by metal ions or proceed under the influence of oxidizing agents[11].

-

Dehydration: Under certain conditions, particularly at elevated temperatures or in the presence of strong acids, elimination of the hydroxyl group and a proton from the adjacent carbon could occur, leading to an unsaturated sulfonic acid.

-

Degradation of the Carboxylic Acid: While generally stable, the carboxylic acid group can undergo decarboxylation under harsh conditions.

The hydrolytic degradation of polymers containing alpha-hydroxy acid units has been studied, indicating that the ester linkages are susceptible to hydrolysis, which may not be a primary degradation pathway for the free acid but is relevant in polymeric derivatives[12][13][14].

Caption: Potential Degradation Pathways.

Part 3: Analytical Methodologies

A robust analytical strategy is essential for the characterization, quantification, and stability assessment of 2-hydroxy-3-sulfopropanoic acid. This includes methods for separating the parent compound from potential impurities and degradation products, as well as for resolving its enantiomers.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids[15][16].

-

Reversed-Phase HPLC: While challenging for highly polar compounds, reversed-phase HPLC can be employed with appropriate column chemistries (e.g., polar-embedded or polar-endcapped columns) and mobile phase modifiers.

-

Ion-Exchange Chromatography: This is a powerful technique for separating ionic compounds like sulfonic acids. Anion-exchange chromatography would be a suitable approach for retaining and separating 2-hydroxy-3-sulfopropanoic acid.

-

Ion-Exclusion Chromatography: This is a common method for the analysis of organic acids, where separation is based on the pKa of the analytes[15][17].

-

Chiral HPLC: To resolve the enantiomers of 2-hydroxy-3-sulfopropanoic acid, chiral stationary phases (CSPs) are necessary. The selection of the appropriate CSP would require screening of various commercially available chiral columns[18][19].

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in 2-hydroxy-3-sulfopropanoic acid would provide definitive structural information. For resolving enantiomers by NMR, derivatization with a chiral agent is often required to create diastereomers with distinct NMR signals[20][21].

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and quantifying 2-hydroxy-3-sulfopropanoic acid and its related substances. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments[22][23][24].

Proposed Analytical Workflow for Stability Studies

A comprehensive stability study for 2-hydroxy-3-sulfopropanoic acid would involve the following steps:

-

Method Development and Validation: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products and enantiomers.

-

Forced Degradation Studies: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

-

Identification of Degradants: Use LC-MS/MS and NMR to identify the structure of any significant degradation products.

-

Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions and monitor its purity and degradation over time.

Caption: Proposed Analytical Workflow.

Conclusion

2-Hydroxy-3-sulfopropanoic acid is a molecule with a unique combination of functional groups that confer upon it specific structural and chemical properties. Its chirality is a key feature that must be considered in any application, particularly in the pharmaceutical field. While its sulfonic acid group is expected to be highly stable, the alpha-hydroxy acid moiety presents potential pathways for degradation that warrant investigation through comprehensive stability studies. The development of robust analytical methods, including chiral separations and stability-indicating assays, is crucial for ensuring the quality, safety, and efficacy of any product containing this compound. Further research into the specific degradation kinetics and pathways of 2-hydroxy-3-sulfopropanoic acid will provide a more complete understanding of its chemical behavior.

References

Sources

- 1. (2R)-3-Sulfolactate | C3H6O6S | CID 443250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-3-sulfolactic acid | C3H6O6S | CID 443233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-sulfopropanoic acid | C3H6O6S | CID 656446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-3-sulfopropanoic acid | 38769-05-0 [sigmaaldrich.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. capitalresin.com [capitalresin.com]

- 9. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 10. byjus.com [byjus.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo degradation of massive poly(alpha-hydroxy acids): validation of in vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. shimadzu.com [shimadzu.com]

- 17. interchim.fr [interchim.fr]

- 18. Stereoselective binding of 2,3-substituted 3-hydroxypropionic acids on an immobilised human serum albumin chiral stationary phase: stereochemical characterisation and quantitative structure-retention relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Untargeted UPLC-Q-TOF/MS Metabolomics Profiling of 2-Hydroxy-3-sulfopropanoic Acid

An in-depth application note and protocol for the untargeted metabolomic profiling of 2-Hydroxy-3-sulfopropanoic acid.

Overview & Biological Significance

2-Hydroxy-3-sulfopropanoic acid (commonly known as 3-sulfolactate or 3-sulfolactic acid) is a highly polar, sulfur-containing organic alpha-hydroxy acid. In environmental and microbial metabolomics, it is recognized as a critical intermediate in the sulfoglycolysis pathway—a process by which microorganisms degrade plant-derived sulfoquinovose (SQ) to extract carbon and sulfur[1].

Beyond microbial ecology, untargeted metabolomics has recently unveiled the clinical significance of this organosulfonate. Altered plasma levels of 3-sulfolactate and its phosphorylated derivatives have been identified as high-value, independent diagnostic biomarkers for spinal tuberculosis (STB)[2]. Furthermore, its systemic abundance fluctuates significantly in response to acute physiological stressors, such as aerobic and resistance exercise[3].

Analytical Challenges & Methodological Causality

Profiling 3-sulfolactate in complex biological matrices (e.g., plasma, urine, or bacterial lysates) presents unique analytical challenges that dictate the experimental design:

-

Chromatographic Retention (The Causality of HILIC): With an estimated logP value of -1.9[4], 3-sulfolactate is exceptionally hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain this molecule, causing it to elute in the void volume where severe matrix effects and ion suppression occur. While ion-pairing agents can force RPLC retention, they cause severe, long-lasting contamination in mass spectrometers. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase is the required methodology[1][3]. HILIC provides orthogonal retention based on the partitioning of the analyte into a water-enriched layer on the silica surface.

-

Ionization Strategy (The Causality of Negative ESI): The molecule (C3H6O6S) contains both a sulfonic acid group (pKa < 1) and a carboxylic acid group. It is constitutively deprotonated under physiological and standard chromatographic conditions. Consequently, electrospray ionization in negative mode (ESI-) is mandatory, yielding a robust [M−H]− precursor ion at m/z 168.9807.

Workflow & Pathway Visualizations

Caption: Untargeted metabolomics workflow for polar organosulfur metabolites.

Caption: Microbial sulfoglycolysis pathway generating 3-sulfolactate.

Experimental Protocols (Self-Validating System)

Sample Preparation (Plasma/Urine)

Rationale: To instantly halt endogenous metabolism (quenching) and remove proteins that will irreversibly foul the HILIC column, a cold organic solvent precipitation is utilized.

-

Aliquot 50 µL of biofluid (plasma or urine) into a pre-chilled 1.5 mL microcentrifuge tube.

-

Add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol, 1:1, v/v) containing an isotopically labeled internal standard (e.g., 13C-labeled organic acid) to correct for matrix effects and extraction recovery.

-

Vortex vigorously for 30 seconds, then incubate at -20°C for 1 hour to maximize protein precipitation.

-

Centrifuge at 14,000 × g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute in 50 µL of Acetonitrile:Water (1:1, v/v) and transfer to an autosampler vial.

Self-Validation Step: Prepare a pooled Quality Control (QC) sample by mixing 10 µL of every reconstituted sample in the cohort. Inject the QC sample at the beginning of the run (5 times for column conditioning), every 10th injection (to monitor retention time drift and signal stability), and at the end of the batch.

UPLC Separation Conditions

Rationale: An alkaline mobile phase ensures the carboxylic and sulfonic acid groups remain fully ionized, improving peak shape and reproducible retention on the Amide column.

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC[3].

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)[1].

-

Column Temperature: 40 °C.

-

Mobile Phase A: Water containing 10 mM Ammonium Acetate, adjusted to pH 9.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile/Water (95:5, v/v) containing 10 mM Ammonium Acetate, pH 9.0.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Table 1: HILIC Binary Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |

| 0.0 | 5 | 95 | Initial |

| 1.0 | 5 | 95 | Linear |

| 6.0 | 50 | 50 | Linear |

| 8.0 | 50 | 50 | Hold |

| 8.1 | 5 | 95 | Linear |

| 12.0 | 5 | 95 | Re-equilibration |

Q-TOF/MS Acquisition Parameters

Rationale: Q-TOF provides the high mass accuracy (< 5 ppm) and isotopic fidelity necessary for untargeted feature extraction and confident empirical formula generation.

-

Instrument: SCIEX TripleTOF 5600 or Agilent 6545 Q-TOF[3].

-

Ionization Mode: ESI Negative.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

Mass Range: m/z 50 - 1000.

-

MS/MS Acquisition: Data-Dependent Acquisition (DDA) selecting the top 5 most intense precursors per cycle. Collision Energy (CE) set to 20 eV with a spread of ±10 eV to capture both low and high-energy fragmentation pathways.

Data Processing & Quantitative Summary

Rationale: Untargeted metabolomics generates massive, complex datasets. Automated feature extraction (e.g., using MS-DIAL or XCMS) aligns peaks across samples. The identity of 3-sulfolactate is confirmed by matching its exact mass, retention time, and MS/MS fragmentation pattern against spectral databases (e.g., HMDB, KEGG)[3].

Table 2: Physicochemical & MS Properties of 2-Hydroxy-3-sulfopropanoic acid

| Property | Value / Description |

| IUPAC Name | 2-Hydroxy-3-sulfopropanoic acid |

| Common Synonyms | 3-Sulfolactate, 3-sulfolactic acid |

| Chemical Formula | C3H6O6S |

| Monoisotopic Mass | 169.9885 Da[4] |

| Precursor Ion [M−H]− | 168.9807 m/z |

| Key MS/MS Fragments | 80.96 m/z ( [SO3]− ), 150.97 m/z ( [M−H−H2O]− ) |

Self-Validation of Data: The analytical batch is considered valid only if the relative standard deviation (RSD) of the 3-sulfolactate peak area in the pooled QC samples is < 15%, and the mass error is consistently < 5 ppm across the entire run.

Conclusion

The untargeted profiling of 2-Hydroxy-3-sulfopropanoic acid necessitates a highly tailored approach utilizing HILIC chromatography and high-resolution Q-TOF/MS in negative ionization mode. By understanding the physicochemical properties of this highly polar organosulfonate—specifically its hydrophilicity and acidity—researchers can implement robust, self-validating workflows to uncover its emerging role in microbial ecology and human disease pathology.

References

-

Metabolomic characteristics of aerobic and resistance exercise modes. PLOS One. Available at:[Link][3]

-

2-Hydroxy-3-sulfopropanoic acid (Compound Summary). PubChem, National Institutes of Health. Available at:[Link][4]

-

Sulfoquinovose is a widespread organosulfur substrate for Roseobacter clade bacteria in the ocean. The ISME Journal (PubMed Central). Available at:[Link][1]

-

Plasma metabolomic analysis reveals the metabolic characteristics and potential diagnostic biomarkers of spinal tuberculosis. Heliyon (PubMed). Available at:[Link][2]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Plasma metabolomic analysis reveals the metabolic characteristics and potential diagnostic biomarkers of spinal tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. 2-Hydroxy-3-sulfopropanoic acid | C3H6O6S | CID 656446 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sample preparation techniques for 2-Hydroxy-3-sulfopropanoic acid detection in tissues

Application Note: Advanced Sample Preparation and LC-MS/MS Detection of 2-Hydroxy-3-sulfopropanoic Acid in Tissue Matrices

Introduction & Biological Significance

2-Hydroxy-3-sulfopropanoic acid, commonly known as 3-sulfolactic acid (3SL), is a highly polar alpha-hydroxy acid and sulfonic acid derivative (1[1]). In recent metabolomics research, 3SL has emerged as a critical biomarker for evaluating physiological shifts, particularly those associated with high-fat diets, lipid metabolism disorders, and host-microbiome co-metabolism in inflammatory bowel diseases (IBD) (2[2]). Biologically, it is generated via the bacterial or endogenous degradation of cysteic acid through a 3-sulfopyruvic acid intermediate (2[2]).

Because of its extreme hydrophilicity and the presence of a strongly acidic sulfonate group, the extraction and chromatographic retention of 3SL present unique analytical challenges (3[3]). This application note details a field-tested, self-validating protocol for the robust extraction and quantification of 3SL from complex tissue matrices.

Metabolic pathway of L-cysteine degradation to 3-sulfolactic acid.

Mechanistic Rationale for Experimental Choices

To ensure high scientific integrity and reproducibility, every step in this workflow is designed with a specific physicochemical causality:

-

Cryogenic Preservation: Metabolite turnover in tissues occurs within seconds of resection. Snap-freezing in liquid nitrogen and cryogenic homogenization (e.g., via TissueLyser) arrests enzymatic activity, preventing the artificial degradation or accumulation of 3SL.

-

Solvent Selection (MeOH:H2O 1:1): The sulfonic acid moiety makes 3SL highly polar. Pure organic solvents yield poor recovery due to insolubility. A 1:1 Methanol:Water (v/v) mixture provides the optimal dielectric constant to solubilize 3SL while simultaneously denaturing and precipitating matrix proteins (4[4]).

-

Ionization Strategy: The sulfonic acid group has a very low pKa, ensuring it is constitutively deprotonated ( R−SO3− ). Therefore, negative electrospray ionization (ESI-) is mandatory for sensitive detection (5[5]).

Workflow for 3-sulfolactic acid extraction and LC-MS/MS analysis.

Step-by-Step Experimental Protocol

Materials & Reagents

-

LC-MS grade Methanol (MeOH) and Water ( H2O )

-

Pre-chilled microcentrifuge tubes and homogenization beads

-

TissueLyser (or equivalent cryogenic bead beater)

-

Refrigerated centrifuge

Phase 1: Tissue Homogenization

-

Harvest and Freeze: Immediately upon resection, snap-freeze the tissue sample in liquid nitrogen to quench metabolism.

-

Weighing: Weigh approximately 50–100 mg of frozen tissue into a pre-chilled microcentrifuge tube containing homogenization beads. Crucial: Keep the tube on dry ice during handling to prevent thawing.

-

Cryo-milling: Pulverize the tissue into a fine powder using a TissueLyser at 30 Hz for 2 minutes.

Phase 2: Metabolite Extraction 4. Solvent Addition: Add a pre-chilled (-20°C) extraction solvent consisting of MeOH: H2O (1:1, v/v) at a strict ratio of 3 µL of solvent per 1 mg of frozen tissue (4[4]). 5. Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete dispersion of the tissue powder. 6. Sonication: Sonicate the samples in an ice-water bath for 5 minutes to facilitate cell membrane rupture and maximize the release of intracellular 3SL (4[4]).

Phase 3: Protein Precipitation and Clarification 7. Incubation: Incubate the homogenate on ice for 10 minutes to allow complete protein precipitation. 8. Centrifugation: Centrifuge the samples at 15,000 × g for 15–20 minutes at 4°C to pellet cellular debris and proteins (6[6]). 9. Supernatant Collection: Carefully transfer the clarified supernatant to a clean LC-MS vial. Depending on the initial LC mobile phase conditions, the sample may be diluted with additional organic solvent to improve peak shape on HILIC columns (6[6]).

Quantitative Data & Analytical Parameters

To ensure a self-validating system, researchers must monitor specific MRM (Multiple Reaction Monitoring) transitions. The loss of the sulfonate group ( SO3− ) or bisulfate ( HSO4− ) is highly characteristic of 3SL fragmentation (2[2]).

Table 1: Physicochemical Properties of 2-Hydroxy-3-sulfopropanoic acid

| Property | Value |

| IUPAC Name | 2-hydroxy-3-sulfopropanoic acid |

| Chemical Formula | C3H6O6S |

| Monoisotopic Mass | 169.9885 Da (1[1]) |

| LogP (Predicted) | -1.9 (1[1]) |

| Ionization Mode | Negative (ESI-) |

Table 2: Recommended LC-MS/MS Parameters for 3SL Quantification

| Parameter | Setting / Value | Rationale |

| Chromatographic Column | HILIC or specialized polar C18 | Required due to the extreme hydrophilicity (LogP -1.9) of 3SL. |

| Mobile Phase A | 10 mM Ammonium Acetate in H2O | Buffers the pH to maintain stable ionization. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Drives HILIC partitioning. |

| Precursor Ion (m/z) | 168.98[M-H]- | Deprotonated molecular ion. |

| Product Ions (m/z) | 79.9 ( SO3− ), 96.9 ( HSO4− ) | Diagnostic fragments for sulfonate conjugates (2[2]). |

| Collision Energy (CE) | 15 - 25 eV | Optimal range for sulfonic acid cleavage. |

Troubleshooting & Expert Insights

-

Poor Chromatographic Retention: If using a standard C18 column, 3SL will elute in the void volume alongside salts, suffering from severe ion suppression. Switch to a HILIC column or use an ion-pairing reagent (e.g., tributylamine) if reversed-phase chromatography is strictly required.

-

Matrix Effects: Tissue extracts are highly complex. Always utilize a matrix-matched calibration curve or an isotopically labeled internal standard (if available) to correct for ionization suppression in the ESI source.

-

Sample Degradation: 3SL is relatively stable, but repeated freeze-thaw cycles of the tissue homogenate can lead to the degradation of upstream precursors (like cysteic acid), artificially inflating 3SL levels. Aliquot the final supernatant to avoid this.

References

-

PubChem , "2-Hydroxy-3-sulfopropanoic acid | C3H6O6S | CID 656446".[Link]

-

PMC , "LC-QToF-Based Metabolomics Identifies Aberrant Tissue Metabolites Associated with a Higher-Fat Diet and Their 'Reversion to Healthy' with Dietary Probiotic Supplementation".[Link]

-

MiMeDB , "Showing metabocard for (2R)-3-sulfolactic acid (MMDBc0054049)".[Link]

-

Frontiers , "Joint exploration of network pharmacology and metabolomics on the effects of traditional Chinese medicine compounds in weaned yaks".[Link]

-

mediaTUM , "The role of fecal sulfur metabolome in inflammatory bowel diseases".[Link]

-

Semantic Scholar , "Joint exploration of network pharmacology and metabolomics on the effects of traditional Chinese medicine compounds in weaned yaks".[Link]

Sources

- 1. 2-Hydroxy-3-sulfopropanoic acid | C3H6O6S | CID 656446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. mimedb.org [mimedb.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Joint exploration of network pharmacology and metabolomics on the effects of traditional Chinese medicine compounds in weaned yaks [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Chromatographic Resolution of 2-Hydroxy-3-sulfopropanoic Acid

Welcome to the Technical Support Center. 2-Hydroxy-3-sulfopropanoic acid (also known as 3-sulfolactic acid) presents a significant analytical challenge in drug development and metabolomics. Containing a sulfonic acid, a carboxylic acid, and a hydroxyl group, this molecule is permanently charged at typical working pH ranges and exhibits extreme hydrophilicity (highly negative LogD). Standard reversed-phase (RP) HPLC methods typically fail, resulting in elution within the void volume.

This guide provides field-proven, self-validating troubleshooting protocols to help you achieve baseline resolution, robust retention, and excellent peak symmetry.

Diagnostic Decision Tree

Use the following logical workflow to determine the optimal chromatographic mode for your specific laboratory setup and detection requirements.

Decision tree for selecting chromatographic modes for 2-Hydroxy-3-sulfopropanoic acid.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does 2-Hydroxy-3-sulfopropanoic acid elute in the void volume on a standard C18 column? A: Standard RP-HPLC relies on hydrophobic interactions. Because 2-Hydroxy-3-sulfopropanoic acid has a highly negative LogD value and multiple polar moieties, it is heavily solvated in aqueous mobile phases. It lacks the hydrophobic surface area required to partition into the C18 stationary phase, resulting in immediate elution[1].

Q: How does Hydrophilic Interaction Liquid Chromatography (HILIC) overcome this lack of retention? A: HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the highly polar analyte into a water-enriched layer immobilized on the stationary phase surface. For highly polar sulfonic acids, this provides excellent retention and peak shape[2],[3].

Q: What is the Bridge Ion Separation Technique (BIST) and why is it recommended? A: BIST utilizes a multi-charged positive buffer in a highly organic mobile phase to create an electrostatic "bridge" between the negatively charged sulfonic acid analyte and a negatively charged cation-exchange column surface. The high organic content minimizes the solvation layer around the analyte, strengthening this electrostatic bridge[4].

Section 2: Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: HILIC Optimization (ZIC-pHILIC)

Issue: Poor peak shape or retention time drift in HILIC mode. Causality: Sulfonic acids are highly sensitive to mobile phase ionic strength. Insufficient buffer concentration leads to secondary electrostatic repulsions between the analyte and the stationary phase, causing peak tailing and retention instability. Step-by-Step Methodology:

-

Column Selection: Install a SeQuant ZIC-pHILIC column (5 µm, 2.1 x 150 mm) or equivalent Amide column[2],[3].

-

Mobile Phase Preparation:

-

Gradient Execution:

-

Self-Validation Check: Inject a void volume marker (e.g., toluene). The retention factor ( k ) for 2-Hydroxy-3-sulfopropanoic acid must be >2.0 . If retention time drifts across consecutive injections, increase the re-equilibration time (Step 3) to ensure the aqueous layer is fully restored.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Chromatography

Issue: Need to utilize existing C18 columns but achieve baseline retention. Causality: Ion-pair reagents contain a hydrophobic tail and a charged headgroup. The hydrophobic tail partitions into the C18 phase, while the charged headgroup acts as a dynamic ion-exchange site, pairing with the negatively charged sulfonate/carboxylate groups of the analyte to increase retention time. Step-by-Step Methodology:

-

Reagent Selection: For UV detection, use a cationic pairing agent like tetrabutylammonium (TBA) hydroxide. For LC-MS compatibility, use volatile amines (e.g., hexylamine or dihexylammonium acetate).

-

Mobile Phase Preparation: Add 5 mM of the selected ion-pairing reagent to both the aqueous and organic mobile phases to maintain column equilibrium.

-

pH Adjustment: Adjust the aqueous phase pH to ~5.0. This ensures the carboxylic acid moiety is fully ionized, maximizing the ion-pairing interaction.

-

Self-Validation Check: Monitor the baseline during a blank gradient run. If significant baseline drift or "ghosting" occurs, switch to a higher purity ion-pairing reagent. Impurities in the pairing agent are the primary cause of noisy baselines in IP-RP.

Protocol C: Porous Graphitic Carbon (PGC) Chromatography

Issue: Need strong retention without the long equilibration times of HILIC or the system contamination of IP-RP. Causality: PGC retains highly polar compounds through the Polar Retention Effect on Graphite (PREG). This involves electronic interactions between the analyte's polarizable functional groups and the delocalized pi-electrons of the graphite surface, eliminating the need for ion-pairing reagents[1]. Step-by-Step Methodology:

-

Column Selection: Install a Thermo Scientific Hypercarb column[1].

-

Mobile Phase Preparation: Prepare standard LC-MS buffers (e.g., 0.1% formic acid in water for Solvent A, and 0.1% formic acid in acetonitrile for Solvent B)[1].

-

Gradient Execution: Run a standard reversed-phase gradient (e.g., 5% to 95% organic over 15 minutes).

-

Self-Validation Check: If peak tailing is observed, increase the column compartment temperature to 60°C. This improves mass transfer kinetics within the porous graphite structure, sharpening the peak.

Protocol D: Bridge Ion Separation Technique (BIST)

Issue: Seeking an alternative retention mechanism with high organic content for enhanced ELSD/MS sensitivity. Causality: The high organic content minimizes the solvation layer around the charged analyte, strengthening the electrostatic bridge formed by the multi-charged buffer between the analyte and the column[4]. Step-by-Step Methodology:

-

Column Selection: Install a negatively-charged cation-exchange column (e.g., BIST A+)[4].

-

Mobile Phase Preparation: Prepare a highly organic mobile phase consisting of 90% Acetonitrile[4].

-

Buffer Addition: Add 5.0 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate buffer[4].

-

pH Adjustment: Adjust the mobile phase pH to 4.0[4].

-

Self-Validation Check: Run the method at 0.4 mL/min with ELSD or LC-MS detection[4]. If retention is too strong, slightly increase the aqueous content (e.g., to 85% MeCN) to weaken the electrostatic bridge.

Section 3: Quantitative Data Summary

Use the table below to rapidly compare the quantitative parameters of each validated chromatographic approach.

| Parameter | HILIC (ZIC-pHILIC) | IP-RP (C18) | PGC (Hypercarb) | BIST (A+ Column) |

| Stationary Phase | Zwitterionic / Amide | Alkyl (C18) | Porous Graphitic Carbon | Negatively-charged cation-exchange |

| Primary Mechanism | Aqueous layer partitioning | Dynamic ion-exchange | Polar Retention Effect on Graphite | Electrostatic bridging |

| Mobile Phase A | 85:15 MeCN:H₂O (10 mM NH₄CO₃) | H₂O + 5 mM Ion-Pair Reagent | H₂O + 0.1% Formic Acid | 90% MeCN + 5 mM TMDAP formate |

| Mobile Phase B | 60:40 H₂O:MeCN (10 mM NH₄CO₃) | MeCN + 5 mM Ion-Pair Reagent | MeCN + 0.1% Formic Acid | N/A (Isocratic) |

| Optimal pH | 9.0 | 5.0 - 6.0 | 2.0 - 3.0 | 4.0 |

| MS Compatibility | Excellent | Poor to Moderate | Excellent | Good |

References

-

MiMeDB - Showing metabocard for (2R)-3-sulfolactic acid (MMDBc0054049). Available at:[Link]

-

AugustaChrom / SIELC Technologies - HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]

-

DOI / PMC - Supporting information for: Best-matched internal standard normalization in liquid chromatography-mass spectrometry metabolomics. Available at:[Link]

Sources

Preventing degradation of 2-Hydroxy-3-sulfopropanoic acid during sample extraction

Technical Support Center: Troubleshooting 2-Hydroxy-3-sulfopropanoic Acid Extraction

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Preventing degradation and artifact formation of 2-Hydroxy-3-sulfopropanoic acid (3-sulfolactic acid) during LC-MS sample preparation.

Part 1: Core Principles & Chemical Vulnerabilities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with the extraction of 2-Hydroxy-3-sulfopropanoic acid (also known as 3-sulfolactic acid).

To successfully extract this metabolite, you must first understand its chemical causality. This molecule contains three highly reactive functional groups: a hydroxyl group (α-hydroxy), a carboxylic acid , and a sulfonic acid . Because of this structure, it is extremely polar (hydrophilic) and highly susceptible to three specific degradation pathways during standard metabolomics workflows:

-

Fischer Esterification: The presence of both a carboxylic acid and a strong sulfonic acid makes this molecule auto-catalytic for esterification. If extracted using methanol or ethanol under acidic conditions (e.g., 0.1% Formic Acid in MeOH), it rapidly forms methyl or ethyl esters[1].

-

Thermal Dehydration & Polymerization: α-hydroxy acids (AHAs) are notoriously sensitive to heat. During nitrogen blow-down (dry-down) steps, the application of heat drives dehydration synthesis, causing the molecule to lose water (-18 Da) to form 3-sulfoacrylic acid, or polymerize into depsipeptides/polyesters[2].

-

Matrix Loss: Due to its highly negative LogP, standard Liquid-Liquid Extraction (LLE) using non-polar organic solvents will result in near-zero recovery.

Degradation pathways of 2-Hydroxy-3-sulfopropanoic acid during suboptimal extraction.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a prominent +14 Da mass shift in my LC-MS spectra. What is causing this? A: You are observing a methyl ester artifact. If your protein precipitation or extraction solvent contains methanol (especially if acidified), the carboxylic acid group of 2-Hydroxy-3-sulfopropanoic acid is undergoing Fischer esterification.

-

The Fix: Switch your extraction solvent from Methanol to Acetonitrile (ACN).

-

Self-Validation Test: Split a pooled biological sample. Extract one half with 80% Methanol and the other with 80% Acetonitrile. If the +14 Da peak (m/z 183 in negative ion mode) is present only in the Methanol extract, you have definitively identified a solvent-induced artifact.

Q2: My recovery is near zero using standard Liquid-Liquid Extraction (LLE). What am I doing wrong? A: 2-Hydroxy-3-sulfopropanoic acid is permanently charged at physiological pH due to its sulfonic acid group (pKa < 1). It will not partition into organic solvents like ethyl acetate or chloroform.

-

The Fix: You must use either a cold protein precipitation method (for tissues/cells) or Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) (for plasma/urine). WAX is critical here; do not use Strong Anion Exchange (MAX), as eluting a permanently charged sulfonate from a permanently charged quaternary amine sorbent is nearly impossible without extreme, degradation-inducing conditions.

Q3: I see a -18 Da degradation peak and a general loss of signal when concentrating my samples. Why? A: This is caused by thermal dehydration. α-hydroxy acids undergo dehydration to form α,β-unsaturated acids (like 3-sulfoacrylic acid) or condense into oligomers when subjected to heat and drying[2].

-

The Fix: Avoid drying samples under nitrogen gas at elevated temperatures. If concentration is absolutely necessary, use a vacuum centrifuge (SpeedVac) set to "no heat" or lyophilization (freeze-drying).

Part 3: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between extraction methodologies and the integrity of 2-Hydroxy-3-sulfopropanoic acid.

| Extraction Methodology | Solvent System | Temperature | Recovery (%) | Artifacts Observed | Recommendation |

| Standard LLE | Ethyl Acetate / Water | Room Temp | < 5% | None | Do Not Use |

| Acidic Protein PPT | 0.1% FA in Methanol | Room Temp | 65% | High (+14 Da Ester) | Do Not Use |

| Cold Protein PPT | 80% Acetonitrile | -20°C | 88% | None | Recommended (Cells/Tissue) |

| WAX SPE | H2O / MeOH / NH4OH | 4°C | > 92% | None | Recommended (Biofluids) |

Part 4: Step-by-Step Experimental Protocols

Protocol A: Artifact-Free Cold Extraction (For Tissues and Cells)

This protocol utilizes cold temperatures and non-alcoholic solvents to prevent both thermal dehydration and esterification[1].

-

Quenching: Rapidly quench cellular metabolism by placing the sample tube in liquid nitrogen.

-

Solvent Addition: Add 400 µL of pre-chilled (-20°C) 80% Acetonitrile in LC-MS grade water to ~100 mg of tissue or cell pellet. (Note: Do not use methanol).

-

Homogenization: Homogenize the sample using a bead beater or sonicator on ice for 5 minutes to prevent localized heating.

-

Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.

-

Collection: Transfer the supernatant to a pre-chilled autosampler vial.

-

Analysis: Inject directly into a HILIC-LC-MS system. Do not dry down the sample.

Protocol B: Weak Anion Exchange (WAX) SPE (For Plasma and Urine)

Because 2-Hydroxy-3-sulfopropanoic acid contains a strong sulfonic acid, a WAX sorbent (tertiary amine) is required. At neutral pH, the sorbent is positively charged and traps the metabolite. Elution is achieved by raising the pH, which neutralizes the sorbent, releasing the target.

-

Conditioning: Pass 1 mL of Methanol through the WAX cartridge, followed by 1 mL of LC-MS grade Water.

-

Loading: Dilute 200 µL of plasma/urine with 200 µL of water (ensure pH is ~6.5 - 7.0). Load onto the cartridge at a flow rate of 1 mL/min.

-

Wash 1 (Aqueous): Pass 1 mL of 5% Methanol in Water to remove salts and highly polar neutral interferences.

-

Wash 2 (Organic): Pass 1 mL of 0.1% Formic Acid in Methanol. (The acidic pH keeps the sorbent charged while washing away hydrophobic and basic interferences).

-

Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol . The high pH (>8) deprotonates the WAX sorbent, breaking the ionic bond with the sulfonic acid.

-

Post-Processing: Analyze immediately or lyophilize. Avoid heated nitrogen blow-down.

Optimized Weak Anion Exchange (WAX) SPE workflow for highly polar sulfonic acids.

Part 5: References

-

LC-QToF-Based Metabolomics Identifies Aberrant Tissue Metabolites Associated with a Higher-Fat Diet and Their 'Reversion to Healthy' with Dietary Probiotic Supplementation Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

UPLC-Q-TOF/MS-Based Metabolomics Approach to Reveal the Hepatotoxicity of Emodin and Detoxification of Dihydromyricetin Source: ACS Omega URL:[Link]

-

Quantitation of α-Hydroxy Acids in Complex Prebiotic Mixtures via Liquid Chromatography-Tandem Mass Spectrometry Source: ResearchGate / Journal of Chromatography A URL:[Link]

Sources

Adjusting electrospray ionization (ESI) negative mode parameters for 2-Hydroxy-3-sulfopropanoic acid

Welcome to the technical support resource for the analysis of challenging polar molecules. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for adjusting electrospray ionization (ESI) negative mode parameters specifically for 2-Hydroxy-3-sulfopropanoic acid and similar small, acidic, polar analytes.

Troubleshooting & FAQs

This section is designed to address common issues encountered during method development in a direct question-and-answer format.

Q1: Why am I seeing a low signal (or no signal) for 2-Hydroxy-3-sulfopropanoic acid in ESI negative mode?

A1: This is the most common challenge and typically stems from a combination of suboptimal mobile phase composition and source parameters. 2-Hydroxy-3-sulfopropanoic acid is a small, highly polar molecule with two acidic protons (one on the sulfonic acid group, pKa << 1; one on the carboxylic acid, pKa ~3-4). While it is an ideal candidate for negative mode ESI to form the [M-H]⁻ ion, its high polarity can make efficient desolvation and ionization difficult.

The primary factors to investigate are:

-

Mobile Phase Composition: The choice of solvents and additives is critical. The efficiency of the electrospray process is highly dependent on factors like surface tension and droplet pH.[1][2] Highly aqueous mobile phases, often required for chromatographic retention of such polar analytes, have high surface tension, which can hinder the formation of the small, charged droplets necessary for efficient ionization.[2][3]

-

Source Parameter Optimization: ESI is not a "one-size-fits-all" technique. Parameters such as drying gas temperature, gas flow rates, and capillary voltage must be tuned specifically for your analyte and mobile phase conditions.[4]

-

Analyte Chemistry: The analyte must be able to move to the surface of the ESI droplet to be efficiently released into the gas phase.[5][6] For highly hydrophilic molecules, this can be a limiting step.

The following questions in this guide will provide detailed, actionable steps to address each of these factors.

Q2: Which mobile phase additives are best? I was told to use a base like ammonium hydroxide for negative mode, but my signal is poor.

A2: This is a critical and often misunderstood aspect of negative mode ESI. The traditional logic of "add a base to facilitate deprotonation" does not always hold true and can even be detrimental.[7][8] For many small molecules, including acidic compounds, the addition of a weak organic acid like acetic acid can paradoxically enhance the negative ion signal significantly more than a base.[8][9][10]

The Causality Behind Using Weak Acids:

-

Suppression of Corona Discharge: Bases like ammonium hydroxide can sometimes promote unstable spray conditions and decrease signal.[7][8]

-

Gas-Phase Proton Affinity: The key event for ionization is often a gas-phase reaction where the deprotonated solvent or additive anion transfers a proton from the analyte. Weak acids produce conjugate base anions (e.g., acetate) that have a high gas-phase proton affinity, making them effective at deprotonating the analyte in the gas phase.[7][10]

-

Electrochemical Balance: ESI is an electrochemical process. The addition of an acid provides cations (H+) that can be electrochemically reduced at the capillary, which helps in the formation of droplets with an excess of negative charge.[7]

Recommendations:

-

Start with Acetic Acid: Begin by adding 0.02% to 0.1% acetic acid to your mobile phase. Studies have shown this to be a superior additive for negative ion ESI for a range of compounds compared to ammonium hydroxide or ammonium acetate.[8][9]

-

Avoid Ammonium Hydroxide Initially: While it may seem logical, ammonium hydroxide often acts as a signal inhibitor for many compounds in negative mode ESI.[8][9]

-

Consider Organic Solvents: Incorporating solvents like isopropanol (IPA) or methanol can improve desolvation and reduce electrical discharge, leading to a more stable and intense signal.[11] Even a 10% addition of IPA can be beneficial.[11]

Q3: How do I systematically optimize the ESI source parameters (voltages, gases, temperature) for this analyte?

A3: A systematic approach is crucial. Optimize one parameter at a time while infusing a standard solution of your analyte (~1-10 µM in your starting mobile phase) and monitoring the signal intensity of the [M-H]⁻ ion.

Experimental Protocol: Systematic Parameter Optimization

-

Preparation: Prepare a 1 µM solution of 2-Hydroxy-3-sulfopropanoic acid in your intended starting mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Acetic Acid).

-

Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a typical flow rate for your setup (e.g., 5-10 µL/min).

-

Initial Settings: Begin with the generic instrument settings recommended in the table below.

-

Drying Gas Optimization: While monitoring the analyte signal, increase the drying gas temperature in 25°C increments. Then, at the optimal temperature, adjust the drying gas flow rate. Highly polar analytes often require higher temperatures and flow rates for efficient desolvation.[12]

-

Nebulizer Gas Optimization: Adjust the nebulizer gas pressure. This parameter affects the droplet size; finding the "sweet spot" is key to achieving a stable and efficient spray.[13]

-

Capillary Voltage Adjustment: Tune the capillary (spray) voltage. In negative mode, start with a lower magnitude (e.g., -2.5 kV) and slowly increase it. Excessively high voltage can lead to corona discharge and signal instability.[13]

-

Fragmentor/Cone Voltage: Start with a low cone/fragmentor voltage (see Q4 for more detail).

Table 1: Recommended Starting ESI Negative Mode Parameters

| Parameter | Typical Starting Value | Rationale & Key Considerations |